7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone
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Overview
Description
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a fluorine atom at the 7th position, a methylsulfinyl group at the 3rd position, and a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylsulfinyl Group Introduction: The methylsulfinyl group can be introduced through the oxidation of a methylthio precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of 7-fluoro-3-(methylsulfonyl)-4(1H)-quinolinone
Reduction: Formation of 7-fluoro-3-(methylthio)-4(1H)-quinolinone
Substitution: Formation of various substituted quinolinone derivatives
Scientific Research Applications
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The fluorine atom and the methylsulfinyl group contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-3-(methylthio)-4(1H)-quinolinone
- 7-chloro-3-(methylsulfinyl)-4(1H)-quinolinone
- 7-fluoro-3-(ethylsulfinyl)-4(1H)-quinolinone
Uniqueness
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is unique due to the specific combination of a fluorine atom and a methylsulfinyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-fluoro-3-methylsulfinyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCGMOIZWOPRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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